7-Nitro-2-(1,4-thiazinan-4-ylcarbonyl)-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-3-olate
Description
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Properties
IUPAC Name |
[7-nitro-3-oxido-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-2-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O4S2/c14-13(15,16)7-5-8-10(9(6-7)19(22)23)25-12(18(8)21)11(20)17-1-3-24-4-2-17/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRUGYWAMSCJOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=[N+](C3=C(S2)C(=CC(=C3)C(F)(F)F)[N+](=O)[O-])[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Nitro-2-(1,4-thiazinan-4-ylcarbonyl)-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-3-olate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and the inhibition of specific enzymes involved in cellular processes. This article explores the compound's biological activity, including its mechanism of action, effects on various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a nitro group, a thiazinan carbonyl moiety, and a trifluoromethyl group. Its molecular formula is C11H8F3N3O2S. The presence of these functional groups contributes to its biological activity by influencing its interaction with biological targets.
Research indicates that this compound acts as an inhibitor of glutathione S-transferases (GSTs), which are enzymes involved in detoxification processes. By inhibiting GSTs, the compound may enhance the efficacy of chemotherapeutic agents by preventing drug resistance mechanisms in tumor cells.
In Vitro Studies
A series of in vitro studies have demonstrated the compound's ability to induce apoptosis in various cancer cell lines. For instance:
- Cell Lines Tested : The compound has been tested on several human tumor cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT29).
- Apoptotic Effects : Treatment with the compound resulted in significant apoptosis as evidenced by flow cytometry assays. The mechanism appears to involve the dissociation of the JNK.GSTP1 complex, leading to increased activation of apoptotic pathways.
Table 1: Summary of In Vitro Findings
| Cell Line | IC50 (µM) | Apoptosis Induction | Mechanism |
|---|---|---|---|
| MCF-7 | 5.0 | Yes | JNK pathway activation |
| A549 | 4.5 | Yes | GST inhibition |
| HT29 | 6.0 | Yes | Increased Bax expression |
Clinical Implications
Given its mechanism of action and effects on cancer cell lines, this compound holds promise as a potential therapeutic agent in oncology. Its ability to inhibit GSTs could make it particularly valuable in combination therapies aimed at overcoming drug resistance.
Case Studies
Recent studies have highlighted the compound's potential in specific clinical contexts:
- Endometriosis Treatment : A study investigated the role of this compound in regulating GSTM4 expression in endometrial tissues from patients with endometriosis. Results indicated that treatment with the compound reduced cell proliferation and migration while increasing apoptosis. The study concluded that GSTM4 plays a significant role in endometriosis progression and that targeting this pathway with the compound could provide therapeutic benefits .
- Combination Therapy : In another case study involving breast cancer models, the compound was used alongside standard chemotherapy agents. The results showed enhanced cytotoxicity compared to chemotherapy alone, suggesting that it may serve as an effective adjunct therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
